2-(2,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide
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Overview
Description
2-(2,4-DIMETHOXYPHENYL)-N-(2,6-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with dimethoxyphenyl and dimethylphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHOXYPHENYL)-N-(2,6-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The introduction of the dimethoxyphenyl and dimethylphenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require specific catalysts and reaction conditions to ensure selective substitution at the desired positions.
Amide Formation: The final step involves the formation of the amide bond between the quinoline core and the substituted phenyl groups. This can be achieved through coupling reactions using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIMETHOXYPHENYL)-N-(2,6-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and bases (e.g., sodium hydroxide, NaOH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce reduced quinoline compounds with altered electronic properties.
Scientific Research Applications
2-(2,4-DIMETHOXYPHENYL)-N-(2,6-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHOXYPHENYL)-N-(2,6-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use as a chemoselective reagent in organic synthesis.
2,6-Diethyl-4-methylphenylpropanedinitrile: Another compound with similar aromatic substitution patterns.
Uniqueness
2-(2,4-DIMETHOXYPHENYL)-N-(2,6-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
Molecular Formula |
C26H24N2O3 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H24N2O3/c1-16-8-7-9-17(2)25(16)28-26(29)21-15-23(27-22-11-6-5-10-19(21)22)20-13-12-18(30-3)14-24(20)31-4/h5-15H,1-4H3,(H,28,29) |
InChI Key |
FALJFPNGNZPPGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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